N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide” is a compound that belongs to the class of sulfonamide compounds . It has a molecular formula of C25H25N3O3S2 .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical properties of benzothiazole derivatives have been used to design different heterocyclic moieties with different ring sizes . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 479.61. More detailed properties might be available in specific databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
- Compounds similar to N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide have been synthesized and found to have cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, comparable to sematilide, which is a clinical trial phase drug (Morgan et al., 1990).
Structure-Activity Relationships in Pharmacology
- Investigations into the structure-activity relationships of certain phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors have identified compounds with a similar structure to this compound. These compounds are potent and efficacious inhibitors of PI3Kα and mTOR both in vitro and in vivo (Stec et al., 2011).
Spectroscopic Studies
- Derivatives of this compound have been studied for their electronic absorption and emission spectra in various solvents and systems. This research reflects the significance of medium effects on the fluorescence intensity and molar absorptivity of these compounds and their derivatives (Al-Kindy et al., 2017).
Antimicrobial Activity
- Novel derivatives of benzimidazole, benzoxazole, and benzothiazole, which include structures similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate their potential as a new class of antimicrobial agents (Padalkar et al., 2016).
Synthesis and Antibacterial Activities of Derivatives
- Research into the synthesis of hybrid compounds combining sulphonamide and benzothiazole structures has shown improved antibacterial properties. This suggests the potential of these compounds in developing new antibacterial agents (Ikpa et al., 2020).
Photo-Physical Characteristics
- Studies on the photo-physical properties of ESIPT (Excited State Intramolecular Proton Transfer) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives indicate their potential for various applications in material sciences (Padalkar et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . Therefore, future research could focus on optimizing these compounds for better efficacy and safety.
Eigenschaften
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-28(4-2)33(30,31)20-15-16-21-22(17-20)32-25(26-21)27-24(29)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,23H,3-4H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAASTAICMYFFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.